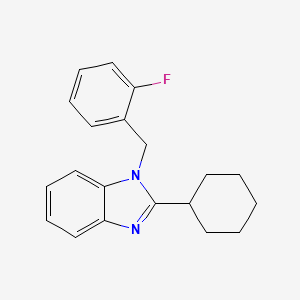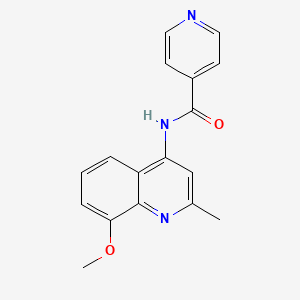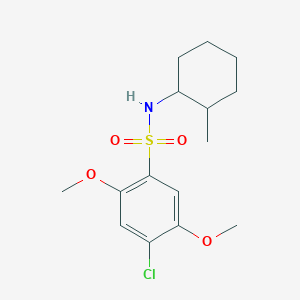![molecular formula C31H31N3O3S B15002130 4-Methoxy-N-[4-(methoxymethyl)-6-methyl-2-{4'H-spiro[cyclopentane-1,3'-isoquinolin]-1'-YL}thieno[2,3-B]pyridin-3-YL]benzamide](/img/structure/B15002130.png)
4-Methoxy-N-[4-(methoxymethyl)-6-methyl-2-{4'H-spiro[cyclopentane-1,3'-isoquinolin]-1'-YL}thieno[2,3-B]pyridin-3-YL]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-N-[4-(methoxymethyl)-6-methyl-2-{4’H-spiro[cyclopentane-1,3’-isoquinolin]-1’-YL}thieno[2,3-B]pyridin-3-YL]benzamide is a complex organic compound with a unique structure that includes a spirocyclic isoquinoline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-[4-(methoxymethyl)-6-methyl-2-{4’H-spiro[cyclopentane-1,3’-isoquinolin]-1’-YL}thieno[2,3-B]pyridin-3-YL]benzamide typically involves multiple steps, including the formation of the spirocyclic isoquinoline core and subsequent functionalization. Common synthetic routes may involve:
Cyclization Reactions: Formation of the spirocyclic core through cyclization reactions involving isoquinoline derivatives.
Functional Group Transformations: Introduction of methoxy and methoxymethyl groups through nucleophilic substitution or other functional group transformations.
Coupling Reactions: Use of coupling reactions such as Suzuki-Miyaura coupling to introduce the benzamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
化学反应分析
Types of Reactions
4-Methoxy-N-[4-(methoxymethyl)-6-methyl-2-{4’H-spiro[cyclopentane-1,3’-isoquinolin]-1’-YL}thieno[2,3-B]pyridin-3-YL]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions, acids or bases for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various reduced forms of the compound.
科学研究应用
4-Methoxy-N-[4-(methoxymethyl)-6-methyl-2-{4’H-spiro[cyclopentane-1,3’-isoquinolin]-1’-YL}thieno[2,3-B]pyridin-3-YL]benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Materials Science: Exploration of its properties for use in organic electronics or as a building block for advanced materials.
Biological Studies: Investigation of its interactions with biological macromolecules and potential therapeutic effects.
作用机制
The mechanism of action of 4-Methoxy-N-[4-(methoxymethyl)-6-methyl-2-{4’H-spiro[cyclopentane-1,3’-isoquinolin]-1’-YL}thieno[2,3-B]pyridin-3-YL]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
4-Methoxy-N-methylbenzenamine: A simpler analog with similar functional groups but lacking the spirocyclic isoquinoline core.
N-Methyl-4-methoxyaniline: Another related compound with a simpler structure.
Uniqueness
4-Methoxy-N-[4-(methoxymethyl)-6-methyl-2-{4’H-spiro[cyclopentane-1,3’-isoquinolin]-1’-YL}thieno[2,3-B]pyridin-3-YL]benzamide is unique due to its complex spirocyclic structure, which imparts distinct chemical and biological properties
属性
分子式 |
C31H31N3O3S |
|---|---|
分子量 |
525.7 g/mol |
IUPAC 名称 |
4-methoxy-N-[4-(methoxymethyl)-6-methyl-2-spiro[4H-isoquinoline-3,1'-cyclopentane]-1-ylthieno[2,3-b]pyridin-3-yl]benzamide |
InChI |
InChI=1S/C31H31N3O3S/c1-19-16-22(18-36-2)25-27(33-29(35)20-10-12-23(37-3)13-11-20)28(38-30(25)32-19)26-24-9-5-4-8-21(24)17-31(34-26)14-6-7-15-31/h4-5,8-13,16H,6-7,14-15,17-18H2,1-3H3,(H,33,35) |
InChI 键 |
YQIPAEFFWRCOCZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C(=C(SC2=N1)C3=NC4(CCCC4)CC5=CC=CC=C53)NC(=O)C6=CC=C(C=C6)OC)COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-amino-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B15002049.png)
![2-[(4-Fluorophenyl)methyl]-5-([(4-methoxyphenyl)amino]methyl)-2,3-dihydro-1H-1,2,4-triazol-3-one](/img/structure/B15002052.png)
![2-Methyl-3-[(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)methyl]quinoxaline](/img/structure/B15002057.png)
![N-{2-[2-(acetylamino)ethyl]-4,5-dimethoxyphenyl}-2,3,4-trimethoxybenzamide](/img/structure/B15002062.png)
![N-(2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}ethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15002067.png)
![2,2'-Tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(4-nitrophenol)](/img/structure/B15002072.png)
![2-Methyl-6-[[2-(2,4,6-trichlorophenyl)hydrazin-1-ylidene]methyl]pyridine](/img/structure/B15002078.png)


![3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-2-amine](/img/structure/B15002109.png)


![3,7-bis(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B15002127.png)
![ethyl 6-[(8-chloro-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]-1-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15002132.png)
